![molecular formula C9H9NS2 B12634103 [2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
[2,3'-Bithiophen]-5'-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3’-Bithiophen]-5’-ylmethanamine is an organic compound that belongs to the class of bi- and oligothiophenes These compounds are characterized by the presence of two or more linked thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophen]-5’-ylmethanamine typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with a halogenated thiophene. Another method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated thiophene .
Industrial Production Methods
Industrial production of [2,3’-Bithiophen]-5’-ylmethanamine may involve high-pressure catalytic reactions and the use of homogeneous catalysis. These methods ensure high yields and purity of the final product. The starting materials for these reactions often include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .
化学反応の分析
Types of Reactions
[2,3’-Bithiophen]-5’-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are used under acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
科学的研究の応用
[2,3’-Bithiophen]-5’-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用機序
The mechanism of action of [2,3’-Bithiophen]-5’-ylmethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler analog with two thiophene rings.
2,2’5’,2’'-Terthiophene: Contains three thiophene rings.
3,5-Bis(2,2’-bithiophen-5-yl)-4-methylisoxazoline: A derivative with additional functional groups
Uniqueness
[2,3’-Bithiophen]-5’-ylmethanamine is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
特性
分子式 |
C9H9NS2 |
|---|---|
分子量 |
195.3 g/mol |
IUPAC名 |
(4-thiophen-2-ylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H9NS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 |
InChIキー |
SDUSTDSLSOBMDU-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CSC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)

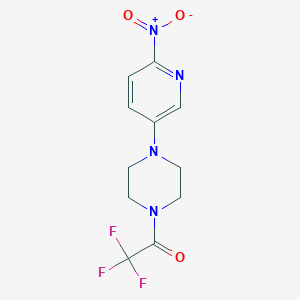
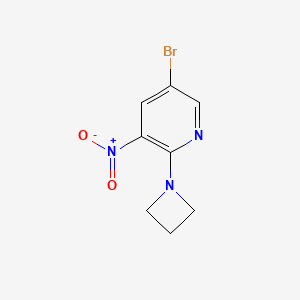
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)
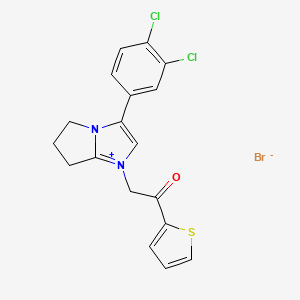
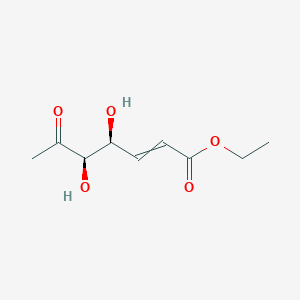
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
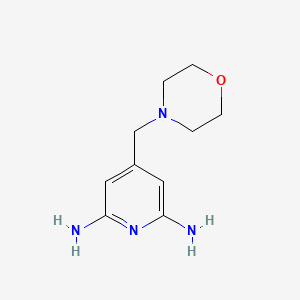
![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)
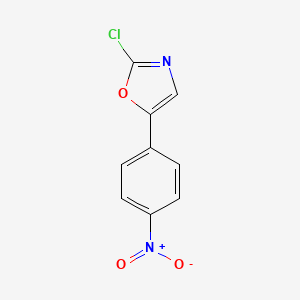
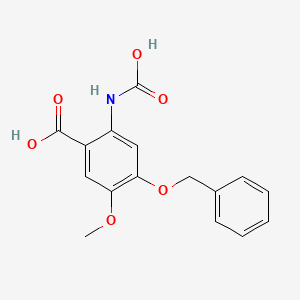
-isoquinolinyl)-](/img/structure/B12634112.png)
